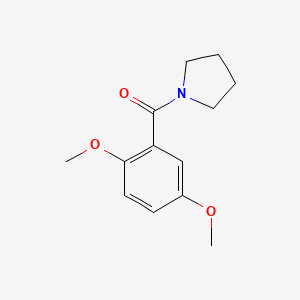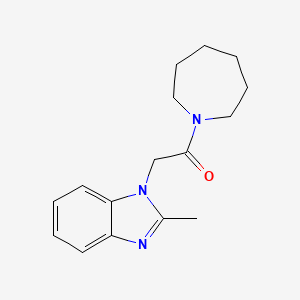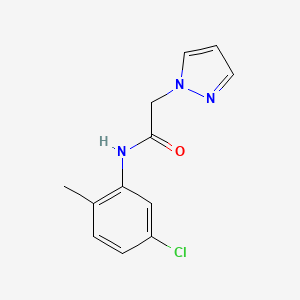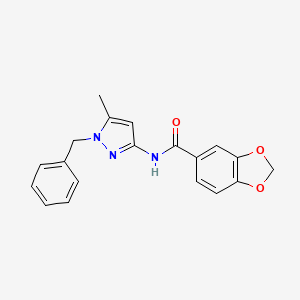
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone, also known as methoxyketamine, is a synthetic compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It is a derivative of ketamine, which is commonly used as an anesthetic and pain reliever. Methoxyketamine has gained attention in recent years due to its potential therapeutic applications in treating depression and other mental health disorders. In
Wirkmechanismus
Methoxyketamine works by modulating the activity of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. Specifically, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the activity of glutamate at this receptor. This leads to increased synaptic plasticity and the formation of new neural connections, which is thought to underlie its antidepressant effects.
Biochemical and Physiological Effects
Methoxyketamine has been shown to have a rapid onset of action, with antidepressant effects seen within hours of administration. It has a relatively short half-life, with effects lasting up to a week after a single dose. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein involved in the growth and survival of neurons. It also has anti-inflammatory effects, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxyketamine has several advantages for lab experiments, including its rapid onset of action and sustained effects. It also has fewer side effects compared to traditional antidepressants, which can improve the validity of animal models of depression. However, it is important to note that (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine is a controlled substance and requires special handling and storage procedures.
Zukünftige Richtungen
There are several future directions for research on (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. One area of interest is in understanding the mechanisms underlying its rapid and sustained antidepressant effects. Another area of interest is in developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, there is a need for further clinical trials to evaluate its safety and efficacy in treating depression and other mental health disorders.
Synthesemethoden
Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine to form (2,5-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with methyl iodide to produce (2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone, or (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methoxyketamine has been investigated for its potential therapeutic applications in treating depression and other mental health disorders. Studies have shown that it has rapid and sustained antidepressant effects, with fewer side effects compared to traditional antidepressants. It has also been shown to have anxiolytic and anti-inflammatory properties. Methoxyketamine is currently being studied in clinical trials for treatment-resistant depression and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-12(17-2)11(9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJAOQQQGSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)



![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)

